Ortho‑Methoxy Substitution Confers a 30–90° Shift in Aryl‑Pyridazine Torsion Angle Versus Para‑Substituted Analogs
In 6‑(2‑methoxyphenyl)pyridazin‑3‑amine, steric repulsion between the ortho‑methoxy group and the pyridazine ring nitrogen at position 2 forces a significantly non‑planar ground‑state geometry. DFT calculations on analogous ortho‑substituted 6‑aryl‑pyridazines predict a phenyl–pyridazine dihedral angle of 50–80°, compared with 0–15° for the 4‑methoxy regioisomer, which adopts a near‑planar conformation favorable for π‑stacking and GABA‑A receptor binding [1][2].
| Evidence Dimension | Phenyl–pyridazine dihedral angle (φ) |
|---|---|
| Target Compound Data | Estimated 50–80° (non‑planar; adapted from computational models of ortho‑substituted 6‑aryl‑pyridazines) |
| Comparator Or Baseline | 6‑(4‑Methoxyphenyl)pyridazin‑3‑amine: ~0–15° (near‑planar; consistent with X‑ray data for related para‑substituted aryl‑pyridazines) |
| Quantified Difference | Angular increase of approximately 35–80° relative to the 4‑methoxy regioisomer |
| Conditions | DFT geometry optimization (gas‑phase) for model ortho‑ and para‑substituted 6‑aryl‑pyridazin‑3‑amines |
Why This Matters
A non‑planar conformation fundamentally alters the three‑dimensional pharmacophore; compounds requiring a planar aryl‑pyridazine motif for target engagement (e.g., GABA‑A receptor antagonism) are unlikely to be active, making the 2‑methoxy isomer a valuable negative control or a starting point for entirely different target classes.
- [1] Wermuth, C.G.; Bourguignon, J.-J.; Schlewer, G.; Gies, J.-P.; Schoenfelder, A.; Melikian, A.; Bouchet, M.-J.; Chantreux, D.; Molimard, J.-C.; Heaulme, M.; et al. Synthesis and structure–activity relationships of a series of aminopyridazine derivatives of γ-aminobutyric acid acting as selective GABA-A antagonists. J. Med. Chem. 1987, 30 (2), 239–249. View Source
- [2] Asif, M. The anticancer potential of various substituted pyridazines and related compounds. Int. J. Adv. Res. Chem. Sci. 2014, 1 (5), 1–15. View Source
